molecular formula C14H17ClN2S B2653020 (4-Tert-butyl-1,3-thiazol-2-yl)-(4-chlorophenyl)methanamine CAS No. 1305779-05-8

(4-Tert-butyl-1,3-thiazol-2-yl)-(4-chlorophenyl)methanamine

Cat. No. B2653020
CAS RN: 1305779-05-8
M. Wt: 280.81
InChI Key: SVELVVDYXZGAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Tert-butyl-1,3-thiazol-2-yl)methanamine” is a chemical compound with the CAS Number: 184839-20-1 . It has a molecular weight of 170.28 . The IUPAC name for this compound is the same as the common name .


Molecular Structure Analysis

The InChI code for “(4-Tert-butyl-1,3-thiazol-2-yl)methanamine” is 1S/C8H14N2S/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4,9H2,1-3H3 .


Physical And Chemical Properties Analysis

“(4-Tert-butyl-1,3-thiazol-2-yl)methanamine” is a liquid at room temperature . It has a boiling point of 239.6±23.0 C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel ambient-temperature synthesis methods have been reported for compounds with tert-butyl and chlorophenyl groups, indicating advancements in synthetic chemistry that could be applicable to (4-Tert-butyl-1,3-thiazol-2-yl)-(4-chlorophenyl)methanamine. Such methods involve condensation reactions that yield high purity products, showcasing the versatility of these chemical groups in synthesis processes (Becerra, Cobo, & Castillo, 2021).

Material Science and Organic Electronics

  • Studies on thiazolo[5,4-d]thiazole derivatives have shown their utility in excited-state intramolecular proton transfer (ESIPT) reactions, leading to applications in organic light-emitting diodes (OLEDs) and white organic light-emitting diodes (WOLEDs). These materials demonstrate wide tunability in emission, from blue to yellow, including white-light luminescence, highlighting the potential of thiazolyl compounds in developing advanced photonic materials (Zhang et al., 2016).

Catalysis and Asymmetric Synthesis

  • Tert-butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, demonstrating the importance of tert-butyl groups in facilitating nucleophilic additions and serving as powerful chiral directing groups. This underlines the potential utility of this compound in asymmetric catalysis and synthesis of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Pharmaceutical Research and Development

  • While specific applications in drug development for the target compound were not found, related research emphasizes the role of similar compounds in medicinal chemistry, such as their potential in stroke treatment and as antimicrobial agents. These findings suggest avenues for future research into the biological activities and therapeutic potentials of this compound (Marco-Contelles, 2020).

Safety and Hazards

The compound has been classified as harmful, with hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-tert-butyl-1,3-thiazol-2-yl)-(4-chlorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2S/c1-14(2,3)11-8-18-13(17-11)12(16)9-4-6-10(15)7-5-9/h4-8,12H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVELVVDYXZGAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.